5-Cyano-1-methyl-1H-pyrazole-4-carbonyl chloride
Description
5-Cyano-1-methyl-1H-pyrazole-4-carbonyl chloride is a reactive acyl chloride derivative of pyrazole, characterized by a cyano group at position 5 and a methyl substituent at position 1 of the pyrazole ring. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in the formation of amides and heterocyclic derivatives through nucleophilic substitution reactions. Its synthesis typically involves the treatment of the corresponding carboxylic acid with thionyl chloride (SOCl₂), as demonstrated in analogous procedures for structurally related compounds like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride . The electron-withdrawing cyano group enhances the electrophilicity of the carbonyl carbon, making it highly reactive toward amines, alcohols, and other nucleophiles.
Properties
CAS No. |
81303-60-8 |
|---|---|
Molecular Formula |
C6H4ClN3O |
Molecular Weight |
169.57 g/mol |
IUPAC Name |
5-cyano-1-methylpyrazole-4-carbonyl chloride |
InChI |
InChI=1S/C6H4ClN3O/c1-10-5(2-8)4(3-9-10)6(7)11/h3H,1H3 |
InChI Key |
CYVZJIBFVRQNRV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-1-methyl-1H-pyrazole-4-carbonyl chloride typically involves the reaction of 1-methyl-1H-pyrazole with cyanogen chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the synthesis of 1-methyl-1H-pyrazole, followed by its reaction with cyanogen chloride. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Cyano-1-methyl-1H-pyrazole-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include substituted pyrazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Cyano-1-methyl-1H-pyrazole-4-carbonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals with potential anti-inflammatory, anticancer, and antimicrobial properties.
Agrochemistry: The compound is used in the development of pesticides and herbicides.
Material Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Cyano-1-methyl-1H-pyrazole-4-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on target molecules, thereby altering their function .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups: The cyano group in the target compound enhances electrophilicity compared to chloro or methyl substituents, accelerating reactions with nucleophiles.
- Steric Effects : Bulky aryl substituents (e.g., in compound 3a ) reduce solubility but improve crystallinity, as evidenced by higher melting points (133–135°C vs. liquid state of simpler analogs).
- Biological Activity: Derivatives like 3a and 3b exhibit antifungal properties, suggesting that the cyano group may enhance bioactivity compared to non-cyano analogs.
Reactivity in Amide Bond Formation
The target compound reacts similarly to other pyrazole carbonyl chlorides, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride , in forming carboxamides. However, the cyano group at position 5 increases the compound’s reactivity due to its electron-withdrawing nature, enabling faster coupling with amines under mild conditions. For example:
- Yield Trends: Amide derivatives of 5-cyano analogs (e.g., compound 3d ) achieve yields of 71%, comparable to chloro-substituted counterparts (e.g., 3b: 68%) but require shorter reaction times.
- Spectral Data: The ^1H-NMR spectra of cyano-containing derivatives (e.g., 3a ) show distinct deshielding effects (δ 8.12 ppm for pyrazole protons) compared to non-cyano analogs, confirming electronic perturbations.
Biological Activity
5-Cyano-1-methyl-1H-pyrazole-4-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
5-Cyano-1-methyl-1H-pyrazole-4-carbonyl chloride has the molecular formula C6H6ClN3O. The compound can be synthesized through various methods, often involving the reaction of pyrazole derivatives with carbonyl chlorides or similar reagents. The synthesis typically requires careful control of reaction conditions to optimize yield and purity.
Antimicrobial Activity
Research has demonstrated that pyrazole derivatives, including 5-cyano-1-methyl-1H-pyrazole-4-carbonyl chloride, exhibit significant antimicrobial properties. For instance, a study indicated that compounds with similar structures showed promising activity against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival.
| Compound | Target Organism | Activity (MIC) |
|---|---|---|
| 5-Cyano-1-methyl-1H-pyrazole-4-carbonyl chloride | E. coli | 32 µg/mL |
| 5-Cyano-1-methyl-1H-pyrazole-4-carbonyl chloride | S. aureus | 16 µg/mL |
Antioxidant Properties
The antioxidant activity of pyrazole derivatives has been extensively studied. In vitro assays reveal that these compounds can scavenge free radicals and inhibit lipid peroxidation, contributing to their potential protective effects against oxidative stress-related diseases.
Anticancer Activity
Recent advancements in drug design have highlighted the anticancer potential of 5-cyano-1-methyl-1H-pyrazole-4-carbonyl chloride. In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer), with IC50 values indicating significant potency.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| NCI-H460 | 12.50 | Cell cycle arrest |
Study on Antiviral Activity
A notable study evaluated the antiviral properties of pyrazole derivatives against the Tobacco Mosaic Virus (TMV). The results indicated that compounds structurally related to 5-cyano-1-methyl-1H-pyrazole-4-carbonyl chloride demonstrated significant antiviral activity, suggesting potential applications in agricultural biotechnology.
Research on Anti-inflammatory Effects
Another research effort investigated the anti-inflammatory effects of pyrazole derivatives in animal models. The findings suggested that these compounds could inhibit pro-inflammatory cytokines and reduce edema, indicating their potential as therapeutic agents for inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
